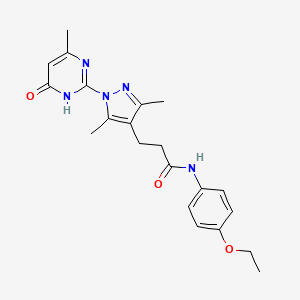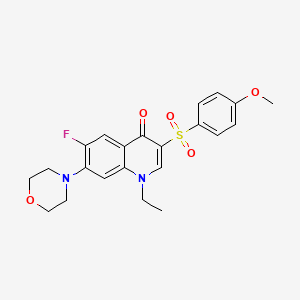
1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It also inhibits the activity of various kinases, such as Akt and ERK, which are involved in cell survival and proliferation. Additionally, it has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells by inhibiting the activity of metalloproteinases. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one in lab experiments is its high potency and specificity. It has been found to exhibit significant activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the compound's potential applications in the treatment of neurological disorders and other diseases. Additionally, further research is needed to understand the compound's mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one has been carried out using various methods. One of the most commonly used methods is the reaction of 6-chloro-1-ethyl-3-(4-methoxyphenylsulfonyl)quinoline-4(1H)-one with morpholine and potassium carbonate in the presence of a palladium catalyst. Another method involves the reaction of 6-chloro-1-ethyl-3-(4-methoxyphenylsulfonyl)quinoline-4(1H)-one with 4-fluoroaniline in the presence of a base.
Applications De Recherche Scientifique
1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. Additionally, it has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S/c1-3-24-14-21(31(27,28)16-6-4-15(29-2)5-7-16)22(26)17-12-18(23)20(13-19(17)24)25-8-10-30-11-9-25/h4-7,12-14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILXMLADWWQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methyl-1,3-thiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2785514.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2785518.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2785519.png)
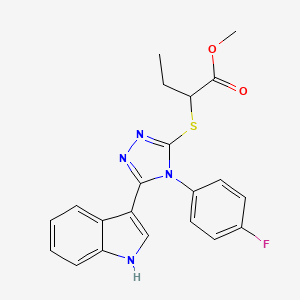
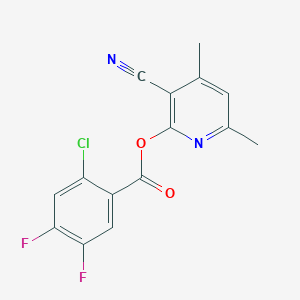
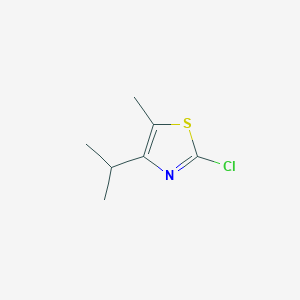
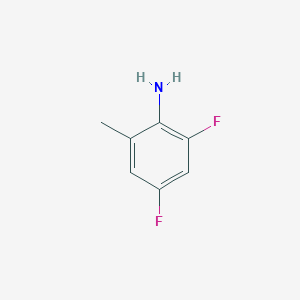
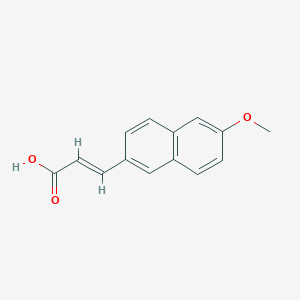
![7-Fluoro-2-methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2785527.png)
![2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid](/img/structure/B2785528.png)

![N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)
